4-Chloropyrimidine-5-carbaldehyde CAS number and molecular weight
4-Chloropyrimidine-5-carbaldehyde CAS number and molecular weight
Technical Whitepaper: 4-Chloropyrimidine-5-carbaldehyde
Part 1: Executive Summary
In the landscape of heterocyclic medicinal chemistry, 4-Chloropyrimidine-5-carbaldehyde represents a high-value "bifunctional electrophile." Unlike simple pyrimidines, this scaffold possesses two distinct reactive centers—the electrophilic C4-chlorine and the C5-formyl group—positioned in an orthogonal arrangement. This unique geometry allows for sequential, regioselective functionalization, making it a linchpin intermediate in the synthesis of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) and kinase inhibitors targeting ATP-binding pockets.
This guide moves beyond basic catalog data to provide a mechanistic blueprint for utilizing this compound in high-throughput drug discovery.
Part 2: Physicochemical Profile
The following data consolidates current industrial specifications. Researchers should note the moisture sensitivity of the C4-chloride, which dictates storage protocols.
| Property | Specification |
| Chemical Name | 4-Chloropyrimidine-5-carbaldehyde |
| CAS Number | 933703-03-8 |
| Molecular Formula | C₅H₃ClN₂O |
| Molecular Weight | 142.54 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMF, DMSO; limited solubility in water (hydrolyzes) |
| Melting Point | 68–72 °C (varies by purity/polymorph) |
| Storage | 2–8 °C, Inert Atmosphere (Argon/Nitrogen), Desiccated |
| Stability | Moisture Sensitive (Hydrolysis to 4-hydroxypyrimidine-5-carbaldehyde) |
Part 3: Synthetic Architecture (Vilsmeier-Haack Protocol)
The most authoritative route to 4-Chloropyrimidine-5-carbaldehyde avoids the use of pre-chlorinated starting materials, instead utilizing 4(3H)-pyrimidone (4-hydroxypyrimidine) in a "one-pot" chlorination-formylation sequence via the Vilsmeier-Haack reaction.
Mechanistic Causality
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Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloroiminium salt).[1][2][3]
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C5-Formylation: The electron-rich C5 position of the pyrimidone attacks the Vilsmeier reagent.
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Chlorination: The C4-hydroxyl group (tautomeric enol) is activated by POCl₃ and displaced by chloride.
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Hydrolysis: The iminium intermediate is hydrolyzed to release the aldehyde.[4]
Visualization of Synthetic Pathway:
Figure 1: Vilsmeier-Haack synthetic route converting 4-hydroxypyrimidine to the target aldehyde.
Part 4: Reactivity Profile & Modular Logic
The power of this scaffold lies in its orthogonal reactivity . The C4-chloride is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr), while the C5-aldehyde serves as a handle for condensation or redox manipulations.
Strategic Divergence
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Path A (SₙAr First): Displacement of Cl with amines, thiols, or alkoxides. This is often preferred to install the "hinge-binding" motif of kinase inhibitors before modifying the aldehyde.
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Path B (Condensation First): Reaction of the aldehyde (e.g., with hydrazines or active methylenes) to form fused rings. The Chlorine can be displaced later, though steric hindrance may increase.
Visualization of Reaction Logic:
Figure 2: Divergent reactivity pathways allowing modular drug design.
Part 5: Detailed Experimental Protocol
Protocol: Synthesis of 4-Chloropyrimidine-5-carbaldehyde via Vilsmeier-Haack
Note: This procedure is adapted from standard protocols for chloropyrimidine carbaldehydes (e.g., 4,6-dichloro analog) and optimized for the monochloro species.
Materials:
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4(3H)-Pyrimidone (10 mmol)
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Phosphorus Oxychloride (POCl₃) (30 mmol)
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N,N-Dimethylformamide (DMF) (anhydrous, 15 mL)
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Dichloromethane (DCM) (Extraction solvent)
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Sodium Acetate (Buffer)
Step-by-Step Methodology:
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Vilsmeier Reagent Preparation (0°C):
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Charge a flame-dried round-bottom flask with anhydrous DMF (15 mL).
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Cool to 0°C using an ice/salt bath.
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Add POCl₃ (30 mmol) dropwise over 20 minutes. Critical: Maintain temperature < 5°C to control the exotherm and prevent reagent decomposition. Stir for 30 minutes until a semi-solid or viscous yellow mixture forms.
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Substrate Addition:
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Add 4(3H)-pyrimidone (10 mmol) portion-wise to the Vilsmeier reagent. Ensure the system remains under an inert atmosphere (N₂ or Ar).
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-
Reaction Phase (Heat):
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Remove the ice bath and allow the mixture to reach room temperature.
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Heat the reaction mixture to 80°C for 4–6 hours. Monitor via TLC (System: 30% Ethyl Acetate in Hexanes). The starting material spot (baseline) should disappear, replaced by a non-polar UV-active spot.
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-
Quenching & Hydrolysis (Critical Step):
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Cool the reaction mixture to room temperature.
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Pour the mixture slowly onto crushed ice (approx. 100g) with vigorous stirring.
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Buffering: Neutralize the solution to pH ~5–6 using solid Sodium Acetate. Avoid strong bases (NaOH) as they may hydrolyze the C4-Cl bond.
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Isolation:
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Extract the aqueous layer with DCM (3 x 50 mL).
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Wash combined organics with cold brine, dry over anhydrous Na₂SO₄, and filter.
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Concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography (Gradient: 0-20% EtOAc/Hexanes).
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Part 6: Safety & Handling (MSDS Highlights)
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Hazards:
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H314: Causes severe skin burns and eye damage (due to hydrolysis to HCl).
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H335: May cause respiratory irritation.
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Sensitizer: Potential skin sensitizer.
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-
PPE: Nitrile gloves (double gloving recommended), chemical splash goggles, and face shield if working on >5g scale. Work strictly within a fume hood.
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Spill Control: Neutralize spills with sodium bicarbonate before cleanup. Do not use water initially as it generates HCl gas.
Part 7: References
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Synblock Chemical Data. (2023). 4-Chloropyrimidine-5-carbaldehyde Product Specifications. Retrieved from
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ChemicalBook Database. (2023). CAS 933703-03-8 Technical Data. Retrieved from
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Vilsmeier, A., & Haack, A. (1927).[4][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the Vilsmeier-Haack reaction).[4][5]
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BenchChem Application Notes. (2023). Kinase Inhibitor Synthesis using Chloropyrimidine Carbaldehydes. Retrieved from
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OChem Incorporation. (2023). Aldehyde Building Blocks for Medicinal Chemistry. Retrieved from
